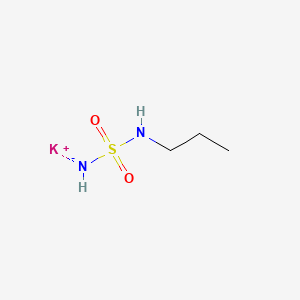
potassium (N-propylsulfamoyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (N-propylsulfamoyl)amide is a chemical compound with the molecular formula C₃H₉KN₂O₂S and a molecular weight of 176.28 g/mol . It is known for its applications in various fields, including pharmaceuticals and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (N-propylsulfamoyl)amide typically involves the reaction of N-propylsulfamoyl chloride with potassium amide. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (N-propylsulfamoyl)amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Potassium (N-propylsulfamoyl)amide has been used in a variety of scientific research applications, including:
Pharmaceuticals: It is used as a reagent in the synthesis of antifungal agents, anti-inflammatory agents, and anticonvulsants.
Material Science: It is used in the synthesis of various polymers and other materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of potassium (N-propylsulfamoyl)amide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor in various biochemical pathways, affecting the activity of enzymes and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium (N-propylsulfamoyl)amide include:
- Potassium (N-methylsulfamoyl)amide
- Potassium (N-ethylsulfamoyl)amide
- Potassium (N-butylsulfamoyl)amide
Uniqueness
This compound is unique due to its specific alkyl chain length, which affects its reactivity and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1393813-41-6 |
|---|---|
Formule moléculaire |
C3H10KN2O2S |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
potassium;propylsulfamoylazanide |
InChI |
InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7); |
Clé InChI |
TTXMCJDLTPTPND-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)[NH-].[K+] |
SMILES canonique |
CCCNS(=O)(=O)N.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















